Boc-L-methioninol
Overview
Description
Boc-L-methioninol is a chemical compound with the molecular formula C10H21NO3S . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Boc-L-methioninol involves enzymatic endpoint assays of L-methionine with colorimetric analysis . The determination of the total amount of L-methionine in biological samples, such as blood and urine, is also part of the synthesis process .Molecular Structure Analysis
The molecular weight of Boc-L-methioninol is 235.3 . Its molecular formula is C10H21NO3S . The structure of Boc-L-methioninol indicates strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis
Boc-L-methioninol undergoes various chemical reactions. For instance, it is involved in enzymatic assays using MetDC . The reaction mixtures contain 2.0 U/mL MetDC, L-methionine (5–200 μM), 2.4 mM phenol, 750 μM 4-aminoantipyrine, 15 mU/mL peroxidase, 940 mU/mL copper amine oxidase, 10% or 20% (v/v) human blood serum Control Serum I (Lot 1721 I), and 40 μM PLP in 100 mM KPB (pH 7.0) .Physical And Chemical Properties Analysis
Boc-L-methioninol has a molecular weight of 235.344 Da and a mono-isotopic mass of 235.124207 Da . Its density is 1.081 g/cm3 .Scientific Research Applications
Enzyme Inhibition
Boc-L-methioninol has been identified as a potent inhibitor of rat methionine adenosyltransferases, particularly the M-2 and M-T forms. This inhibition is competitive with respect to ATP or L-methionine, indicating a dual substrate site mode of binding to the enzyme forms (Kappler, Vrudhula, & Hampton, 1987).
Glioma Imaging
A study on an 18F-labeled boron-derived methionine analogue, denoted as 18F-B-MET, suggests its potential as a substitute for 11C–methionine in glioma PET imaging. This tracer demonstrated excellent in vitro stability and high tumor-to-brain contrast in vivo (Yang et al., 2018).
Optical Studies and Secondary Structure Formation
Research on L-methionine oligopeptides, including Boc-L-methionine, indicates that secondary structures may begin forming in certain solvents, which is crucial for understanding peptide behavior in different environments (Naider & Becker, 1974).
Enhanced Enantioselectivity in Hydrolysis
L-Methioninol was found to significantly enhance the enantioselectivity of lipase-catalyzed hydrolysis. This discovery could be relevant for various biochemical applications where selective catalysis is essential (Itoh et al., 1991).
Protection of Peptides from Oxidation
Studies have shown that blocking the amine group in peptides like methionine-enkephalin with compounds like Boc-L-methioninol can significantly protect these peptides from oxidation. This finding is particularly relevant in the context of developing new pain inhibitors (Mozziconacci et al., 2007).
Chain Length and Helix Formation
Research indicates that L-methionine oligopeptides, including those with Boc protection, begin forming helices at specific chain lengths, which is vital for understanding peptide structure and function (Becker & Naider, 1974).
Conformational Studies
Detailed analyses of the conformations of Boc-L-methionine peptides in various solvents have been conducted, providing valuable insights into the structural behavior of these peptides (Ribeiro, Goodman, & Naider, 2009).
Nutritional Research
Boc-L-methioninol has been studied in the context of milk protein and fat synthesis in bovine mammary epithelial cells, indicating its role in nutritional science and animal husbandry (Qi et al., 2018).
Safety And Hazards
Boc-L-methioninol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be stored in a well-ventilated place with the container kept tightly closed .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450953 | |
Record name | Boc-L-methioninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-methioninol | |
CAS RN |
51372-93-1 | |
Record name | Boc-L-methioninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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